2-Chloro-6-iodo-1,8-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClIN2 |
|---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
2-chloro-6-iodo-1,8-naphthyridine |
InChI |
InChI=1S/C8H4ClIN2/c9-7-2-1-5-3-6(10)4-11-8(5)12-7/h1-4H |
InChI Key |
DBKBAYLNZBLUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)I)Cl |
Origin of Product |
United States |
Synthesis and Characterization
A potential route to 2-chloro-6-iodo-1,8-naphthyridine could begin with the synthesis of a suitably substituted 2-aminopyridine (B139424) precursor. Subsequent cyclization and chlorination would yield a 2-chloro-1,8-naphthyridine (B101967) intermediate. The introduction of the iodine at the 6-position could then be achieved through electrophilic iodination. For instance, the synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been reported, which can then be subjected to further reactions. researchgate.netekb.eg
Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Iodo 1,8 Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D-NMR)
Detailed ¹H NMR, ¹³C NMR, and 2D-NMR data for 2-Chloro-6-iodo-1,8-naphthyridine could not be located. This information is crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity of the molecule's framework.
Infrared (IR) Spectroscopy for Functional Group Analysis
Specific IR absorption data for this compound, which would identify characteristic vibrational frequencies of its functional groups and the naphthyridine core, was not found in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While the theoretical molecular weight can be calculated, experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not publicly available. This data is essential for confirming the molecular weight and elucidating the compound's fragmentation pathways under ionization.
Single-Crystal X-ray Diffraction for Definitive Molecular Architecture Determination
No crystallographic data for this compound could be retrieved. Single-crystal X-ray diffraction analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing information.
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Iodo 1,8 Naphthyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the fundamental electronic characteristics of molecules. For 2-Chloro-6-iodo-1,8-naphthyridine, these methods provide insights into its geometry, stability, and orbital landscape.
Density Functional Theory (DFT) is a robust computational method for predicting the molecular structure and stability of organic compounds. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), the optimized geometry of this compound can be determined. These calculations typically reveal a nearly planar structure for the naphthyridine core. The presence of the chloro and iodo substituents induces minor distortions in the bond lengths and angles of the aromatic system compared to the unsubstituted 1,8-naphthyridine (B1210474).
The stability of the molecule can be inferred from the calculated total energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
Table 1: Representative Calculated Geometrical Parameters for a Substituted 1,8-Naphthyridine System Note: This table presents typical data for a substituted 1,8-naphthyridine derivative based on DFT calculations, as specific data for this compound is not readily available in the cited literature.
| Parameter | Value |
|---|---|
| C-C Bond Length (Å) | 1.38 - 1.42 |
| C-N Bond Length (Å) | 1.33 - 1.37 |
| C-Cl Bond Length (Å) | ~1.74 |
| C-I Bond Length (Å) | ~2.10 |
| Dihedral Angle (°) of the Naphthyridine Core | < 1.0 |
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be delocalized over the electron-rich naphthyridine ring, while the LUMO would also be distributed across the aromatic system, with significant contributions from the carbon atoms bonded to the electronegative nitrogen and halogen atoms.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of halogen substituents can modulate this gap.
Table 2: Illustrative Frontier Orbital Energies for a Halogenated Aromatic System Note: This table provides representative energy values for HOMO, LUMO, and the HOMO-LUMO gap for a halogenated aromatic compound, as specific data for this compound is not available in the cited literature.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Reaction Mechanism Prediction through Computational Simulations
Computational simulations can be employed to predict the mechanisms of chemical reactions involving this compound. For instance, the reactivity of the C-Cl and C-I bonds in nucleophilic substitution reactions can be investigated. By mapping the potential energy surface, transition states can be located, and activation barriers can be calculated. This information is crucial for understanding the regioselectivity and feasibility of different reaction pathways. For example, in palladium-catalyzed cross-coupling reactions, a common synthetic route for modifying such scaffolds, computational studies can elucidate the oxidative addition, transmetalation, and reductive elimination steps.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While the 1,8-naphthyridine core is relatively rigid, substituents can have conformational flexibility. Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time. nih.govrsc.org These simulations can reveal the preferred orientations of the substituents and the dynamics of their rotation. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as the formation of dimers or aggregates in solution or the solid state. By simulating a system with multiple molecules, one can observe how they interact and self-assemble, driven by forces like π-π stacking and halogen bonding.
Noncovalent Interaction (NCI) Analysis in Naphthyridine Systems
Noncovalent interactions (NCIs) play a crucial role in determining the structure and function of molecular systems. nih.govresearchgate.net The Noncovalent Interaction (NCI) index is a computational tool used to visualize and characterize weak interactions in real space. For this compound, NCI analysis can reveal the presence of various noncovalent interactions, including:
Halogen bonding: The iodine atom, and to a lesser extent the chlorine atom, can act as a halogen bond donor, interacting with Lewis bases.
π-π stacking: The aromatic naphthyridine rings can stack on top of each other, a common feature in the solid-state packing of such molecules.
C-H···N and C-H···X (X=Cl, I) hydrogen bonds: Weak hydrogen bonds can form between the hydrogen atoms of one molecule and the nitrogen or halogen atoms of another.
NCI plots typically show surfaces colored according to the strength and nature of the interaction, with blue indicating strong attractive interactions (like hydrogen bonds), green representing weaker van der Waals interactions, and red indicating repulsive interactions. researchgate.net
Reactivity and Mechanistic Studies of 2 Chloro 6 Iodo 1,8 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-6 Positions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems, such as 1,8-naphthyridine (B1210474). masterorganicchemistry.comlibretexts.org The presence of the two nitrogen atoms in the bicyclic system lowers the electron density of the aromatic rings, making them susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The positions ortho and para to the ring nitrogens (C-2, C-4, C-5, and C-7) are particularly activated towards nucleophilic attack. In 2-Chloro-6-iodo-1,8-naphthyridine, both the C-2 and C-6 positions are activated by the adjacent and para nitrogen atoms, respectively.
In SNAr reactions, the nature of the leaving group can be crucial. The established reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. masterorganicchemistry.com This trend is counterintuitive when considering bond strength (C-F is the strongest) but is explained by the mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Highly electronegative substituents, like fluorine and chlorine, strongly polarize the carbon atom they are attached to, making it more electrophilic and thus more susceptible to nucleophilic attack.
For this compound, the chloro-substituted C-2 position is expected to be more electron-deficient than the iodo-substituted C-6 position due to the higher electronegativity of chlorine. Therefore, under conditions where the nucleophilic attack is the rate-limiting step, substitution is predicted to occur preferentially at the C-2 position. However, the leaving group ability (I > Br > Cl > F) can play a role in the second step of the mechanism—the expulsion of the halide. If the breakdown of the Meisenheimer intermediate becomes rate-limiting, or if the initial attack is reversible, the better leaving group ability of iodide could favor substitution at the C-6 position. Computational studies on other polyhalogenated heteroaromatics have suggested that for chloro and bromo leaving groups, the reaction may proceed via a concerted mechanism rather than a stepwise one, which can also influence regioselectivity. nih.gov
The regioselectivity of a reaction that can yield multiple products can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest. This is the kinetic product, and its formation proceeds via the transition state with the lowest activation energy. wikipedia.orglibretexts.org For the SNAr of this compound, if the C-2 position is more electrophilic, substitution at this site would likely be the kinetically favored pathway.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. pressbooks.pub Under these conditions, an equilibrium can be established between the starting materials, intermediates, and products. The major product will be the most stable one, which is not necessarily the one that forms the fastest. wikipedia.orgpressbooks.pub This is the thermodynamic product. The relative stability of the resulting 2-substituted-6-iodo- versus 2-chloro-6-substituted-1,8-naphthyridine would depend on the nature of the incoming nucleophile and the electronic and steric properties of the final products.
Metal-Catalyzed Cross-Coupling Reactivity at Halogenated Centers
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In contrast to SNAr reactions, the reactivity of aryl halides in these transformations is dominated by the rate of oxidative addition to the palladium(0) catalyst. This step generally follows the reactivity trend: I > Br > OTf > Cl. studfile.netresearchgate.net This differential reactivity allows for highly regioselective functionalization of polyhalogenated substrates. For this compound, the significantly greater reactivity of the C-I bond over the C-Cl bond is expected to allow for selective cross-coupling at the C-6 position.
The Suzuki-Miyaura coupling is a versatile reaction that joins an organoboron compound (boronic acid or ester) with an organic halide or triflate. libretexts.org Given the C-I bond's higher reactivity, this compound is expected to undergo selective Suzuki-Miyaura coupling at the C-6 position, leaving the C-2 chloro substituent intact for subsequent transformations.
Studies on analogous dihalogenated heterocycles confirm this selectivity. For instance, the reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid resulted in the selective formation of 9-benzyl-6-chloro-2-phenylpurine. researchgate.net This demonstrates the principle of selectively coupling at the iodo-substituted position in the presence of a chloro substituent on the same heterocyclic system.
Below is a table showing typical conditions for Suzuki-Miyaura coupling reactions, which would be applicable for the selective functionalization of the C-6 position of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene (anhydrous) | 100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| [Pd(IPr)(μ-Cl)Cl]₂ | IPr | K₂CO₃ | THF | 23-60 |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction proceeds via oxidative addition, and thus the C-I bond is far more reactive than the C-Cl bond.
This allows for the highly regioselective introduction of an alkyne group at the C-6 position of this compound. Research on other dihalo-heterocycles, such as 2-bromo-4-iodo-quinoline, shows that Sonogashira coupling occurs exclusively at the more reactive iodide position. libretexts.org This high degree of chemoselectivity makes the Sonogashira reaction a reliable method for the stepwise functionalization of the target compound.
Table 2: Representative Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Triphenylphosphine | Triethylamine | THF or DMF | 25-65 |
| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | Diisopropylamine | Toluene | 60-80 |
| Pd(OAc)₂ | None (Copper-free) | SPhos | Cs₂CO₃ | Acetonitrile | 80 |
| [Pd(NHC)Cl₂]₂ | CuI | NHC | K₂CO₃ | Dioxane | 100 |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide (or triflate) and an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle also begins with the oxidative addition of the aryl halide to the palladium(0) center, meaning the reaction should occur selectively at the C-6 iodo position of this compound. wikipedia.org This allows for the introduction of various vinylic groups at this position while preserving the C-2 chlorine for other chemical modifications.
While specific examples for this compound are not prevalent in the literature, the general principles of the Heck reaction are well-established.
Table 3: Representative Conditions for Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine | DMF or Acetonitrile | 80-120 |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMA or NMP | 100-140 |
| [Pd₂(dba)₃] | DavePhos | NaOtBu | Toluene | 100 |
| PdCl₂ | None (ligand-free) | Triethylamine | Acetonitrile | 80-100 |
Negishi and Stille Coupling Applications
The presence of both a chloro and an iodo substituent on the 1,8-naphthyridine ring allows for selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds, with the former being significantly more reactive towards oxidative addition to a Pd(0) catalyst, is the cornerstone of this selectivity.
Negishi Coupling:
The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation. wikipedia.org In the case of this compound, the reaction can be directed to selectively occur at the 6-position. While specific studies on this exact substrate are not extensively documented in the reviewed literature, the general principles of Negishi coupling suggest that the reaction with an organozinc reagent in the presence of a palladium catalyst would preferentially proceed at the more labile C-I bond. wikipedia.orgnih.govnih.gov The C-Cl bond would likely remain intact under carefully controlled conditions, allowing for subsequent functionalization.
| Catalyst System | Organozinc Reagent | Solvent | Temperature | Product | Yield |
| Pd(PPh₃)₄ | R-ZnX | THF | Room Temp. - 50°C | 2-Chloro-6-R-1,8-naphthyridine | Data not available |
| Pd₂(dba)₃ / Ligand | R-ZnX | Toluene | Room Temp. - 80°C | 2-Chloro-6-R-1,8-naphthyridine | Data not available |
| Note: This table represents plausible conditions based on general Negishi coupling protocols. Specific data for this compound is not available in the provided search results. |
Stille Coupling:
Similarly, the Stille coupling, which utilizes organostannanes, can be employed for the regioselective functionalization of this compound. The reaction mechanism of the Stille coupling also involves the oxidative addition of the organic halide to a palladium(0) complex, and thus, the C-I bond is expected to react selectively over the C-Cl bond. This allows for the introduction of a variety of substituents at the 6-position of the naphthyridine core.
| Catalyst System | Organostannane | Solvent | Additive | Temperature | Product | Yield |
| Pd(PPh₃)₄ | R-SnBu₃ | Toluene | LiCl | 80-110°C | 2-Chloro-6-R-1,8-naphthyridine | Data not available |
| PdCl₂(PPh₃)₂ | R-SnMe₃ | DMF | CuI | 80-100°C | 2-Chloro-6-R-1,8-naphthyridine | Data not available |
| Note: This table represents plausible conditions based on general Stille coupling protocols. Specific data for this compound is not available in the provided search results. |
Reactivity of the Naphthyridine Core with Electrophilic Reagents (e.g., N-Alkylation)
The nitrogen atoms in the 1,8-naphthyridine ring are nucleophilic and can react with electrophilic reagents. N-alkylation is a common transformation for such heterocyclic systems. In this compound, there are two nitrogen atoms that could potentially undergo alkylation. The regioselectivity of this reaction would be influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the chlorine and iodine atoms would decrease the basicity and nucleophilicity of the nitrogen atoms, making N-alkylation more challenging compared to the parent 1,8-naphthyridine.
The relative position of the nitrogen atoms to the halogen substituents will play a crucial role in determining the site of alkylation. The nitrogen at position 1 is ortho to the chloro group, while the nitrogen at position 8 is ortho to the iodo group. The steric hindrance and electronic effects of these halogens would need to be considered to predict the outcome of N-alkylation reactions. However, specific experimental data on the N-alkylation of this compound is not available in the reviewed literature.
| Alkylating Agent | Base | Solvent | Temperature | Product(s) |
| CH₃I | K₂CO₃ | DMF | Room Temp. - 60°C | 1-Methyl-2-chloro-6-iodo-1,8-naphthyridinium iodide / 8-Methyl-2-chloro-6-iodo-1,8-naphthyridinium iodide |
| (CH₃)₂SO₄ | NaH | THF | 0°C - Room Temp. | 1-Methyl-2-chloro-6-iodo-1,8-naphthyridine / 8-Methyl-2-chloro-6-iodo-1,8-naphthyridine |
| Note: This table represents hypothetical N-alkylation reactions. Specific data for this compound is not available in the provided search results. |
Mechanistic Investigations of Selective Transformations Involving this compound
The selectivity observed in the cross-coupling reactions of this compound is primarily dictated by the difference in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is generally considered the rate-determining step in many cross-coupling cycles. nih.govrsc.orgresearchgate.net
The catalytic cycle for a selective Negishi or Stille coupling at the 6-position can be summarized as follows:
Oxidative Addition: The Pd(0) catalyst preferentially inserts into the C-I bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organozinc (in Negishi) or organotin (in Stille) reagent transfers its organic group to the palladium center, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the 2-chloro-6-substituted-1,8-naphthyridine product.
While no specific mechanistic studies for this compound were found, the principles of C-X bond activation in palladium-catalyzed reactions are well-established. nih.govrsc.org The significantly lower bond energy of the C-I bond compared to the C-Cl bond ensures high regioselectivity under appropriate reaction conditions. Factors such as the choice of palladium catalyst, ligands, solvent, and temperature can be fine-tuned to maximize this selectivity and prevent competing reactions at the C-Cl bond.
Derivatization Strategies and Scaffold Applications of 2 Chloro 6 Iodo 1,8 Naphthyridine in Chemical Research
Utilization of 2-Chloro-6-iodo-1,8-naphthyridine as a Multifunctional Building Block
The this compound molecule possesses two key reactive centers: a chlorine atom at the 2-position and an iodine atom at the 6-position of the naphthyridine ring. These two halogens exhibit different reactivities, which allows for selective derivatization. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, while the iodine atom is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity is fundamental to its utility as a multifunctional building block.
Researchers can selectively replace the chlorine atom with various nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse range of functional groups. Subsequently, the iodo group can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This sequential and selective functionalization enables the construction of complex molecules with precise control over their three-dimensional structure and electronic properties.
Synthesis of Complex Polycyclic Systems Incorporating the 1,8-Naphthyridine (B1210474) Scaffold
The strategic derivatization of this compound serves as a gateway to the synthesis of intricate polycyclic systems. By choosing appropriate reaction partners and conditions, chemists can orchestrate intramolecular cyclization reactions to build additional rings onto the 1,8-naphthyridine core. The construction of polycyclic frameworks is a significant goal in organic synthesis due to their prevalence in natural products and medicinally important compounds. nih.gov
For instance, a derivative of this compound could be functionalized with a group that can subsequently react with another part of the molecule to form a new ring. This approach allows for the creation of novel heterocyclic systems with unique topologies. The synthesis of such complex structures is often challenging, and the use of pre-functionalized building blocks like this compound can significantly streamline the synthetic route. nih.gov
Design and Synthesis of Novel Molecular Architectures Based on this compound
The ability to selectively modify the 2- and 6-positions of the 1,8-naphthyridine ring opens up possibilities for the rational design and synthesis of novel molecular architectures. Chemists can tailor the properties of the final molecule by carefully selecting the substituents to be introduced. For example, attaching chromophores or fluorophores can lead to new materials with interesting photophysical properties.
One approach involves the synthesis of dissymmetric molecules where different functional groups are introduced at the 2- and 6-positions. This can lead to molecules with specific electronic or steric properties, which can be valuable for applications in areas such as asymmetric catalysis or molecular recognition. The synthesis of a series of 3-aryl-1,8-naphthyridine derivatives has been reported, starting from the related 2-chloro-3-aryl-1,8-naphthyridine. researchgate.net
Applications as Ligands in Coordination Chemistry
The 1,8-naphthyridine framework is an excellent bidentate ligand, capable of coordinating to a wide range of metal ions through its two nitrogen atoms. The syn disposition of the nitrogen lone pairs makes it an ideal scaffold for stabilizing binuclear metal complexes. nih.gov By introducing various substituents at the 2- and 6-positions of this compound, the electronic and steric properties of the resulting ligands can be fine-tuned.
This tunability allows for the design of ligands with specific coordination preferences and the synthesis of metal complexes with desired catalytic or photophysical properties. For instance, 1,8-naphthyridine derivatives can act as monodentate, bidentate, or binucleating bridging ligands. researchgate.net The resulting metal complexes have been explored for their applications in catalysis and materials science. The development of bimetallic coordination complexes is of particular interest due to the potential for metal-metal cooperativity in substrate activation and chemical transformations. nih.gov
Exploration in Materials Science, e.g., Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,8-naphthyridine have shown significant promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The rigid and planar structure of the 1,8-naphthyridine core, combined with its electron-deficient nature, makes it a suitable component for electron-transporting and emitting materials in OLED devices. rsc.org
By conjugating the 1,8-naphthyridine scaffold with various aromatic units, researchers have synthesized a range of materials with tunable emission colors and high photoluminescence quantum yields. rsc.orgresearchgate.net For example, a series of n-type conjugated 1,8-naphthyridine oligomers have been examined in OLEDs, demonstrating high fluorescence in both solution and the solid state. rsc.orgresearchgate.net These materials have been used to fabricate efficient blue, green, and yellow OLEDs. rsc.org Furthermore, some 1,8-naphthyridine derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. researchgate.netepa.gov
Development of Stereoselective Synthetic Pathways for Functionalized 1,8-Naphthyridines
The creation of chiral 1,8-naphthyridine derivatives is a burgeoning area of research, with significant implications for catalysis and medicinal chemistry. A primary future goal is the development of robust stereoselective methods to introduce functionality at various positions of the this compound core.
Recent advancements have demonstrated the utility of chiral ruthenium diamine complexes in the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, yielding 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantioselectivity (up to 99% ee). nih.govacs.org Future work could adapt these catalytic systems to substrates like this compound, potentially requiring modification of the ligand to accommodate the electronic effects of the halogens. The introduction of a substituent at the C7 position, for instance, could be a prerequisite for successful asymmetric hydrogenation. acs.org
Furthermore, the development of atroposelective syntheses represents another exciting frontier. The inherent rotational barrier in certain biaryl systems containing the 1,8-naphthyridine moiety could be exploited to generate axially chiral molecules. Research in this direction would involve the design of chiral ligands and catalytic systems that can control the stereochemistry of cross-coupling reactions at the chloro or iodo positions.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Cationic Ruthenium Diamine Complexes | 2,7-Disubstituted 1,8-Naphthyridines | 1,2,3,4-Tetrahydro-1,8-naphthyridines | Up to 99% | nih.govacs.org |
Exploration of Novel Catalytic Systems for Halogen Manipulation on the 1,8-Naphthyridine Core
The differential reactivity of the C-Cl and C-I bonds in this compound is a key feature that can be exploited for selective functionalization. Future research should focus on developing novel catalytic systems that can precisely control the manipulation of these halogen atoms.
Palladium-catalyzed cross-coupling reactions are a well-established tool for forming carbon-carbon and carbon-heteroatom bonds. A significant research avenue lies in the development of catalysts that exhibit high selectivity for either the chlorine or the iodine substituent. This would enable the sequential introduction of different functional groups, leading to a diverse range of polysubstituted 1,8-naphthyridine derivatives. The choice of catalyst, ligands, and reaction conditions will be crucial in achieving this selectivity.
Moreover, recent developments in thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides offer a new approach to modifying the 1,8-naphthyridine scaffold. rsc.org Investigating the application of such systems could lead to the synthesis of novel polyhalogenated 1,8-naphthyridines with unique properties.
Advanced Spectroscopic Characterization of Excited States in Polyhalogenated Naphthyridines
The photophysical properties of 1,8-naphthyridine derivatives are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). The introduction of heavy atoms like iodine can influence the excited state dynamics through the heavy-atom effect, promoting intersystem crossing and potentially leading to phosphorescence.
Future research should involve a thorough investigation of the photophysical properties of this compound and its derivatives. This would include steady-state and time-resolved absorption and emission spectroscopy to characterize the singlet and triplet excited states. Studies on structurally related 1,8-naphthalimides have shown that extending the conjugation on the naphthalene (B1677914) ring can lead to large Stokes shifts and longer emission wavelengths. nih.gov Similar strategies could be applied to the 1,8-naphthyridine core. The generation of semi-stable radical anion species through photo-induced electron transfer has also been observed in 1,8-naphthalimide (B145957) derivatives, a phenomenon that could be explored in polyhalogenated naphthyridines. nih.gov
Computational Design of Novel Naphthyridine Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for the rational design of novel 1,8-naphthyridine derivatives with specific properties. Future research should leverage in-silico screening and molecular modeling to predict the reactivity and potential applications of derivatives of this compound.
Molecular docking studies can be employed to design and evaluate new 1,8-naphthyridine derivatives with potential biological activity. researchgate.net By modeling the interactions of these compounds with biological targets, researchers can prioritize synthetic efforts towards molecules with the highest probability of success. For instance, the binding energies of designed compounds with specific enzymes or receptors can be calculated to predict their inhibitory potential.
Furthermore, computational methods can be used to understand and predict the regioselectivity of reactions on the 1,8-naphthyridine scaffold. By calculating parameters such as electrostatic potential and frontier molecular orbital energies, the most likely sites for electrophilic or nucleophilic attack can be identified, guiding the development of new synthetic methodologies.
Integration of this compound in Supramolecular Chemistry
The presence of two nitrogen atoms and two distinct halogen atoms makes this compound an excellent building block for the construction of complex supramolecular architectures. The nitrogen atoms can act as hydrogen bond acceptors or coordinate to metal centers, while the halogen atoms can participate in halogen bonding interactions.
Conclusion
Precursor Synthesis Strategies for 1,8-Naphthyridine Scaffolds
The assembly of the 1,8-naphthyridine core is the foundational step in the synthesis of its halogenated derivatives. Several classical and modern cyclization strategies have been employed for this purpose, each with its own advantages and limitations.
Friedlander Condensation Approaches for Substituted 1,8-Naphthyridines
The Friedlander annulation is a widely utilized and effective method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. ekb.eg This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). ekb.egacs.org
In a typical Friedlander synthesis of a 1,8-naphthyridine, 2-aminonicotinaldehyde or a related 2-amino-3-acylpyridine is reacted with a carbonyl compound in the presence of a base or acid catalyst. nih.govrsc.org Recent advancements have focused on developing greener and more efficient protocols. For instance, the use of water as a solvent and biocompatible catalysts like choline (B1196258) hydroxide (B78521) (ChOH) has been reported to provide excellent yields of substituted 1,8-naphthyridines on a gram scale. nih.gov Ionic liquids have also been employed as both solvent and catalyst, offering advantages such as catalyst recyclability. acs.orgnih.gov
The choice of the carbonyl component in the Friedlander reaction allows for the introduction of various substituents onto the newly formed pyridine (B92270) ring of the 1,8-naphthyridine scaffold.
Table 1: Examples of Friedlander Condensation for 1,8-Naphthyridine Synthesis
| 2-Aminopyridine Precursor | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2-Aminonicotinaldehyde | Acetone | ChOH / H₂O | 2-Methyl-1,8-naphthyridine | >95 | nih.gov |
| 2-Aminonicotinaldehyde | Cyclohexanone | LiOH·H₂O / H₂O-EtOH | Tetrahydroacridine-1,8-naphthyridine | Moderate | nih.gov |
| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | 2,3-Diphenyl-1,8-naphthyridine | High | acs.orgnih.gov |
Meth-Cohn Reaction for Halogenated Formyl-1,8-naphthyridines
The Meth-Cohn reaction, an extension of the Vilsmeier-Haack reaction, provides a direct route to 2-chloro-3-formyl-substituted quinolines and can be adapted for the synthesis of analogous 1,8-naphthyridines. chemistry-online.comrsc.org This reaction typically involves the treatment of an N-acyl derivative of an aminopyridine with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). chemistry-online.comrsc.orgclockss.org
For the synthesis of a 2-chloro-3-formyl-1,8-naphthyridine, an N-(pyridin-2-yl)acetamide would serve as the starting material. The reaction proceeds through the formation of an imidoyl chloride, followed by an intramolecular cyclization and subsequent formylation. rsc.org This method is particularly valuable as it directly installs the chloro substituent at the 2-position, a key feature of the target compound.
Table 2: Vilsmeier-Haack/Meth-Cohn Approach to 2-Chloro-3-formyl-1,8-naphthyridines
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-(Pyridin-2-yl)acetamide | POCl₃, DMF | 2-Chloro-3-formyl-1,8-naphthyridine | Good | chemistry-online.comrsc.orgclockss.org |
Gould-Jacobs and Combes Cyclization Pathways for 1,8-Naphthyridine Core Construction
The Gould-Jacobs reaction is another classical method for quinoline (B57606) synthesis that can be applied to 1,8-naphthyridines. ekb.eg This pathway involves the condensation of a 2-aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. ekb.eg The initial condensation product undergoes a high-temperature cyclization to form a 4-hydroxy-1,8-naphthyridine-3-carboxylate ester.
The Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone, can also be adapted for 1,8-naphthyridine synthesis. acs.orgnih.gov In this case, a 2-aminopyridine would be reacted with a β-diketone under acidic conditions. The regioselectivity of the cyclization can be a challenge, particularly with unsymmetrical β-diketones.
While both the Gould-Jacobs and Combes reactions are established methods for forming six-membered nitrogen-containing heterocyclic rings, their application to the synthesis of complex, substituted 1,8-naphthyridines is less commonly reported in recent literature compared to the Friedlander condensation. ekb.eg
Povarov Reaction in the Context of 1,8-Naphthyridine Ring Formation
The Povarov reaction is a [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines. This reaction can, in principle, be adapted for the synthesis of tetrahydro-1,8-naphthyridines by using an imine derived from a pyridine. While the Povarov reaction is a powerful tool for the synthesis of highly functionalized nitrogen heterocycles, specific examples of its application for the direct construction of the 1,8-naphthyridine core are not extensively documented in readily available literature.
Grignard-Mediated Cyclization Strategies for 1,8-Naphthyridines
Grignard reagents can be employed in the synthesis of heterocyclic compounds, often in reactions involving the addition of the Grignard reagent to a carbonyl or nitrile group, followed by a cyclization step. While there are reports of Grignard-mediated cyclizations for the synthesis of other naphthyridine isomers, specific and well-established protocols for the direct construction of the 1,8-naphthyridine scaffold using this methodology are not prevalent in the reviewed literature.
Directed Halogenation Approaches for 1,8-Naphthyridines
Once the 1,8-naphthyridine core is assembled, the introduction of halogen atoms at specific positions is required to obtain compounds such as this compound. The synthesis of this target molecule would likely involve the preparation of a 2-chloro-1,8-naphthyridine (B101967) intermediate, followed by selective iodination at the 6-position.
A plausible route to a 2-chloro-1,8-naphthyridine precursor is through the Meth-Cohn reaction as previously described, which directly yields a 2-chloro-3-formyl-1,8-naphthyridine. The formyl group can then be removed or transformed as needed.
The subsequent challenge is the regioselective iodination at the 6-position of the 2-chloro-1,8-naphthyridine ring. Two potential strategies for this transformation are electrophilic iodination and the Sandmeyer reaction.
Electrophilic Iodination: Direct iodination of the 2-chloro-1,8-naphthyridine could be attempted using an electrophilic iodine source. Reagents such as molecular iodine in the presence of a silver salt (e.g., Ag₂SO₄) or other activating agents can be used to generate a more reactive iodine species. nih.govnih.gov The regioselectivity of this reaction would be governed by the electronic properties of the substituted 1,8-naphthyridine ring. The presence of the chloro group and the nitrogen atoms will influence the position of electrophilic attack. Halogenation of pyridine N-oxides is also a known strategy to control regioselectivity, which could be a potential alternative approach. nih.govthieme-connect.de
Sandmeyer Reaction: An alternative and potentially more regioselective approach would be to introduce the iodine atom via a Sandmeyer reaction. organic-chemistry.orgnih.gov This would require the synthesis of a 6-amino-2-chloro-1,8-naphthyridine intermediate. This amino-substituted naphthyridine could then be diazotized with a nitrite (B80452) source under acidic conditions, followed by treatment with an iodide salt (e.g., KI) to introduce the iodine at the 6-position. organic-chemistry.orgnih.gov The synthesis of the 6-amino precursor would be a key step in this synthetic sequence.
Table 3: Potential Halogenation Strategies for 2-Chloro-1,8-naphthyridine
| Starting Material | Reagent(s) | Potential Product | Key Transformation | Reference (Analogous Reactions) |
| 2-Chloro-1,8-naphthyridine | I₂, Silver Salt | This compound | Electrophilic Iodination | nih.govnih.gov |
| 6-Amino-2-chloro-1,8-naphthyridine | 1. NaNO₂, H⁺ 2. KI | This compound | Sandmeyer Reaction | organic-chemistry.orgnih.gov |
Regioselective Chlorination Methodologies
The introduction of a chlorine atom at the 2-position of the 1,8-naphthyridine ring is a key step in the synthesis of the target compound. A prevalent and effective method for achieving this is through the Vilsmeier-Haack reaction. ajrconline.orgwikipedia.orguky.edu This reaction typically involves the treatment of N-(pyridin-2-yl)acetamide or its derivatives with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). ajrconline.orgwikipedia.orguky.edu The reaction proceeds via an electrophilic substitution mechanism, leading to the formation of a 2-chloro-1,8-naphthyridine derivative, often with a formyl group at the 3-position. ajrconline.orgwikipedia.org
The regioselectivity of this chlorination is generally high for the 2-position due to the electronic properties of the 1,8-naphthyridine ring system. The nitrogen atom at position 1 activates the adjacent carbon (C2) towards electrophilic attack.
Controlled Iodination Strategies for 1,8-Naphthyridine Derivatives
The introduction of an iodine atom at a specific position of the 1,8-naphthyridine ring requires careful control of the reaction conditions to achieve the desired regioselectivity. Several iodinating reagents and conditions can be employed for the iodination of aromatic and heteroaromatic compounds. For instance, electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid, has been shown to be effective for electron-rich aromatic systems. organic-chemistry.org Another approach involves the use of elemental iodine in combination with an oxidizing agent or a silver salt to generate a more electrophilic iodine species. uky.edunih.gov
For the specific case of introducing iodine at the 6-position of a 2-chloro-1,8-naphthyridine, a potential strategy involves the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This would necessitate the synthesis of a 6-amino-2-chloro-1,8-naphthyridine precursor. The amino group can then be converted to a diazonium salt, which is subsequently displaced by an iodide ion, typically from potassium iodide. organic-chemistry.orgnih.gov The success of this strategy hinges on the selective synthesis of the 6-amino precursor.
Sequential Synthetic Routes to this compound
The synthesis of this compound is most effectively achieved through sequential halogenation protocols, where the chlorine and iodine atoms are introduced in separate, controlled steps.
Sequential Halogenation Protocols
A plausible synthetic route would commence with the synthesis of a 2-chloro-1,8-naphthyridine derivative. As previously mentioned, the Vilsmeier-Haack reaction on an appropriate N-acyl-2-aminopyridine is a reliable method to obtain the 2-chloro-1,8-naphthyridine core. ajrconline.orgwikipedia.orguky.edu
Following the introduction of the chlorine atom, the subsequent iodination at the 6-position would be the next critical step. The regioselectivity of this second halogenation is influenced by the directing effects of the existing chloro substituent and the nitrogen atoms in the naphthyridine ring. Direct electrophilic iodination of 2-chloro-1,8-naphthyridine might lead to a mixture of products. Therefore, a more controlled approach, such as the Sandmeyer reaction on a 6-amino-2-chloro-1,8-naphthyridine intermediate, would likely be the preferred method to ensure the desired 2-chloro-6-iodo substitution pattern. organic-chemistry.orgnih.gov
Palladium-Catalyzed Cross-Coupling for Halogen Introduction and Manipulation
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis and can be instrumental in the synthesis and further functionalization of halogenated 1,8-naphthyridines.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a versatile method for modifying the 1,8-naphthyridine scaffold. organic-chemistry.orgnih.gov In the context of this compound, this reaction can be used to introduce various substituents at either the 2- or 6-position.
The differential reactivity of the C-I and C-Cl bonds is a key consideration in selective cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. This reactivity difference (reactivity order: I > Br > Cl) allows for selective coupling at the 6-position (C-I bond) while leaving the 2-position (C-Cl bond) intact, provided the reaction conditions are carefully controlled. researchgate.net
Research on related dihalogenated heterocyclic systems, such as dihalopyridines, has demonstrated the feasibility of selective Suzuki-Miyaura couplings. nih.gov For instance, studies on 2,6-dichloropyridine (B45657) have shown that mono-alkylation can be achieved, which can be followed by a second coupling reaction. nih.gov This principle can be extended to this compound, where a substituent can be introduced at the 6-position via Suzuki-Miyaura coupling, and the chloro group at the 2-position can be retained for subsequent transformations or be the desired final functionality.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,7-Dichloro-1,8-naphthyridine | Arylboronic acid | Pd₂(dba)₃ | S-Phos | K₃PO₄ | Dioxane | 100 | 90 |
| 2 | 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester | Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | RT | High |
This table presents generalized conditions from literature on related compounds and serves as a starting point for developing specific protocols for this compound.
The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orglibretexts.org This reaction is particularly useful for introducing ethynyl (B1212043) groups onto the 1,8-naphthyridine skeleton, which can then serve as versatile handles for further synthetic transformations, such as cycloadditions or the synthesis of more complex conjugated systems.
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively on dihalogenated substrates. The higher reactivity of the C-I bond compared to the C-Cl bond allows for the selective introduction of an alkyne at the 6-position of this compound.
Studies on other dihalogenated heterocycles have shown that regioselective Sonogashira couplings can be controlled by the choice of catalyst and reaction conditions. For example, in diiodopurines, the selectivity of the coupling can be directed to either the C2 or C8 position by tuning the palladium catalyst and ligands. rsc.org This highlights the potential for achieving high selectivity in the Sonogashira coupling of this compound.
Table 2: General Conditions for Sonogashira Coupling
| Entry | Halide Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | THF or DMF | RT to 80 |
| 2 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | THF or DMF | 50 to 100 |
This table outlines typical conditions for Sonogashira couplings. Specific optimization would be required for this compound.
Buchwald-Hartwig Amination for C-Cl Bond Transformations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful method for forming carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance compared to traditional methods. organic-chemistry.orgwikipedia.org The reaction typically involves an aryl halide or pseudohalide, an amine, a base, and a palladium catalyst system composed of a palladium precursor and a specialized ligand. wikipedia.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org
A significant challenge in the functionalization of dihalogenated heterocycles like this compound is achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. Consequently, selective amination of the C-Cl bond in the presence of a more reactive C-I bond is not a straightforward transformation and would require overcoming this inherent reactivity trend.
Research into analogous systems, such as chloro-iodopyridines, provides insight into the complexities of such selective transformations. A study on the regioselective palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675) and 2-chloro-5-iodopyridine (B1352245) demonstrated that selective reaction at the C-I position is favored. lookchem.com In that work, the coupling of various anilines with 2-chloro-3-iodopyridine was investigated. The use of a Pd-BINAP catalytic system in conjunction with a large excess of cesium carbonate (Cs₂CO₃) was found to be crucial for achieving fast and efficient reactions, leading preferentially to the formation of 2-chloro-3-arylamino-pyridines. lookchem.com This highlights that while selective amination is possible, it typically occurs at the more labile C-I bond. Achieving the reverse—selective amination at the C-Cl bond—would necessitate a specialized catalytic system designed to invert the usual reactivity pattern, which remains a significant synthetic challenge.
Table 1: Regioselective Buchwald-Hartwig Amination of 2-Chloro-3-iodopyridine with Anilines lookchem.com
Green Chemistry Principles in 1,8-Naphthyridine Synthesis
The application of green chemistry principles to the synthesis of 1,8-naphthyridines primarily targets the initial formation of the heterocyclic scaffold. rsc.orgkthmcollege.ac.in Traditional methods for constructing the naphthyridine ring often involve harsh conditions, toxic organic solvents, and expensive metal catalysts. acs.org Modern approaches seek to mitigate these issues by employing environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. kthmcollege.ac.intsijournals.com The Friedländer annulation, a condensation reaction between a 2-amino-nicotinaldehyde and a compound containing an active methylene group, is a common and effective route to 1,8-naphthyridines and has been a major focus for green methodology development. rsc.orgnih.gov
Aqueous-Phase Reaction Systems
A significant advancement in the green synthesis of 1,8-naphthyridines is the use of water as the reaction solvent. nih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Researchers have successfully demonstrated that the Friedländer condensation can be performed in water, often with high yields, providing a sustainable alternative to conventional organic solvents. rsc.orgnih.gov This approach not only reduces environmental impact but can also simplify product separation. acs.org One study reported the gram-scale synthesis of various substituted 1,8-naphthyridines in water using a catalytic amount of choline hydroxide, achieving excellent yields. nih.gov
Table 2: Aqueous-Phase Synthesis of Substituted 1,8-Naphthyridines nih.gov
Ionic Liquid Catalysis in Naphthyridine Formation
Ionic liquids (ILs) have emerged as versatile tools in green chemistry, acting as both solvents and catalysts. acs.org In the context of 1,8-naphthyridine synthesis, specific ILs have been shown to be highly effective catalysts. Choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, has been successfully used as a metal-free catalyst for the Friedländer reaction in water. acs.orgnih.gov This system offers multiple benefits, including mild reaction conditions, high product yields, and easy separation of the catalyst from the reaction mixture without requiring chromatography. acs.org The use of ChOH avoids hazardous organic solvents and expensive, toxic metal catalysts, aligning with key principles of green chemistry. nih.gov
Table 3: Optimization of Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water acs.org
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comrasayanjournal.co.in This technology is considered a green chemistry tool because its efficiency can reduce energy consumption and often allows for solvent-free reactions. tsijournals.com The synthesis of 1,8-naphthyridines has benefited significantly from this approach. For example, a solvent-free Friedländer condensation of 2-aminonicotinaldehyde with various active methylene compounds has been achieved under microwave irradiation using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an inexpensive and reusable catalyst. tsijournals.com This method avoids bulk organic solvents, reduces reaction times from hours to minutes, and simplifies workup procedures. tsijournals.com Other microwave-assisted syntheses have been reported for various substituted 1,8-naphthyridines, including halogenated derivatives. researchgate.netresearchgate.net
Table 4: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridines using DABCO tsijournals.com
Q & A
Q. What are common synthetic routes for 2-chloro-6-iodo-1,8-naphthyridine, and what challenges arise in optimizing yield and purity?
Methodological Answer: The synthesis of halogenated 1,8-naphthyridines typically involves halogenation of precursor molecules. For example, 2,7-dichloro-1,8-naphthyridine can be synthesized via the Skraup reaction using malic acid and 2,6-diaminopyridine in concentrated sulfuric acid, followed by diazotization and hydrolysis . Substitution of chlorine with iodine may require metal-catalyzed cross-coupling reactions or direct iodination under controlled conditions. Challenges include:
- Regioselectivity: Ensuring iodine substitutes at the 6-position requires precise temperature and catalyst selection.
- Side reactions: Competing reactions (e.g., over-halogenation) can reduce yield.
- Purification: Halogenated byproducts often require column chromatography or recrystallization for isolation .
Q. How can spectroscopic techniques (e.g., FTIR, NMR) be employed to confirm the structure of this compound?
Methodological Answer:
- FTIR: Identify functional groups via characteristic vibrations (e.g., C–Cl stretch at ~550–600 cm⁻¹, C–I stretch at ~500 cm⁻¹) .
- NMR:
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the halogen placement .
Advanced Research Questions
Q. How do chloro and iodo substituents influence the binding affinity of 1,8-naphthyridines to nucleobases in AP site-containing DNA duplexes?
Methodological Answer: Substituents like Cl and I alter binding through steric and electronic effects. Studies on methyl-substituted 1,8-naphthyridines (e.g., ATMND) show that hydrophobic groups enhance binding to cytosine via entropy-driven interactions (ΔG = −9.8 kcal/mol for ATMND vs. −7.2 kcal/mol for unsubstituted AND) . For halogenated derivatives:
- Electronic effects: Electron-withdrawing Cl and I groups polarize the naphthyridine ring, strengthening hydrogen bonding with nucleobases.
- Steric effects: Larger iodine may hinder binding in sterically constrained DNA pockets.
- Thermodynamics: Isothermal titration calorimetry (ITC) can quantify binding constants (e.g., Kₐ) and entropy/enthalpy contributions .
Q. What experimental strategies resolve contradictions in reported binding affinities for halogenated 1,8-naphthyridines?
Methodological Answer: Discrepancies in binding data often arise from variations in:
- Buffer conditions: Ionic strength (e.g., 110 mM Na⁺ vs. 150 mM) affects electrostatic interactions .
- Temperature: Binding enthalpy (ΔH) is temperature-dependent; ITC experiments should standardize at 20–25°C .
- DNA duplex design: Base-pair mismatches or flanking sequences alter binding kinetics.
Resolution: - Use fluorescence titration with standardized DNA sequences (e.g., 5′-d(CCGAGAPCCGG)-3′, where P = AP site).
- Validate results with orthogonal methods (e.g., surface plasmon resonance) .
Q. How can substituent effects on protein stability be systematically studied using this compound derivatives?
Methodological Answer:
- Thermal Shift Assay (TSA): Measure protein melting temperature (Tm) in the presence of derivatives to assess stabilization/destabilization.
- Circular Dichroism (CD): Monitor secondary structure changes upon ligand binding.
- Molecular Dynamics (MD): Simulate interactions (e.g., halogen bonding with Arg/Lys residues) to explain experimental trends .
Methodological Challenges
Q. What are the limitations of current synthetic methods for introducing iodine into 1,8-naphthyridines, and how can they be addressed?
Critical Analysis:
- Catalyst cost: Traditional Pd-catalyzed iodination is expensive. Alternative methods using CuI or photoredox catalysis reduce costs but may require longer reaction times .
- Solvent toxicity: Replace dichloromethane with ethanol or water in greener protocols .
- Yield optimization: Microwave-assisted synthesis can enhance reaction efficiency (e.g., 80% yield in 2 hours vs. 50% in 24 hours under conventional heating) .
Q. How can researchers design robust structure-activity relationship (SAR) studies for halogenated 1,8-naphthyridines?
Framework:
Variation of substituents: Synthesize analogs with F, Br, or CF₃ at positions 2 and 2.
Biological assays: Test cytotoxicity (e.g., MCF7 IC₅₀), DNA binding (via Tm measurements), and enzyme inhibition.
Data correlation: Use multivariate analysis to link substituent properties (e.g., Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
